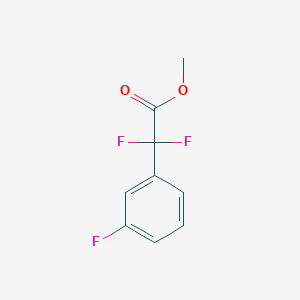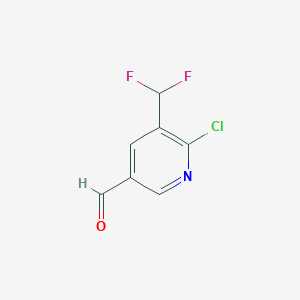![molecular formula C10H8F3NO3 B14852424 [6-Acetyl-4-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14852424.png)
[6-Acetyl-4-(trifluoromethyl)pyridin-2-YL]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[6-Acetyl-4-(trifluoromethyl)pyridin-2-YL]acetic acid: is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an acetyl group at the 6th position, a trifluoromethyl group at the 4th position, and an acetic acid moiety at the 2nd position of the pyridine ring. The trifluoromethyl group imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the use of fluorinated pyridines as starting materials The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates The acetylation can be achieved using acetyl chloride in the presence of a base like pyridine
Industrial Production Methods: Industrial production of [6-Acetyl-4-(trifluoromethyl)pyridin-2-YL]acetic acid may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions: [6-Acetyl-4-(trifluoromethyl)pyridin-2-YL]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the acetyl group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [6-Acetyl-4-(trifluoromethyl)pyridin-2-YL]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in the development of new materials and catalysts .
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator. Its trifluoromethyl group enhances its lipophilicity, which can improve its bioavailability and interaction with biological targets .
Medicine: In medicine, this compound is explored for its potential therapeutic applications, such as anti-inflammatory or anticancer agents. Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry: Industrially, the compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of [6-Acetyl-4-(trifluoromethyl)pyridin-2-YL]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity to these targets, leading to modulation of their activity. The acetyl group can participate in acetylation reactions, affecting protein function and signaling pathways .
Comparación Con Compuestos Similares
4-(Trifluoromethyl)pyridine: Shares the trifluoromethyl group but lacks the acetyl and acetic acid moieties.
2,4,6-Trisubstituted Pyridines: Similar structure but different substituents, leading to varied chemical and biological properties.
Pyrimidopyrimidines: Bicyclic compounds with similar nitrogen-containing rings but different functional groups.
Uniqueness: [6-Acetyl-4-(trifluoromethyl)pyridin-2-YL]acetic acid is unique due to the combination of its trifluoromethyl, acetyl, and acetic acid groups. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C10H8F3NO3 |
|---|---|
Peso molecular |
247.17 g/mol |
Nombre IUPAC |
2-[6-acetyl-4-(trifluoromethyl)pyridin-2-yl]acetic acid |
InChI |
InChI=1S/C10H8F3NO3/c1-5(15)8-3-6(10(11,12)13)2-7(14-8)4-9(16)17/h2-3H,4H2,1H3,(H,16,17) |
Clave InChI |
IHVGJBLDJOUZCY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=CC(=N1)CC(=O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


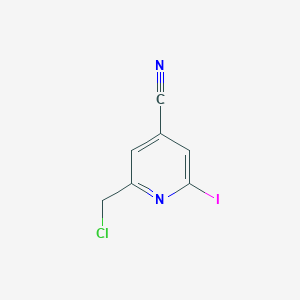
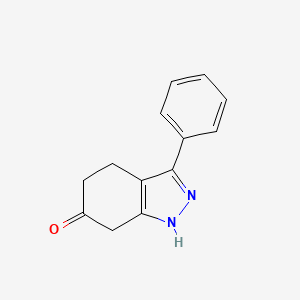
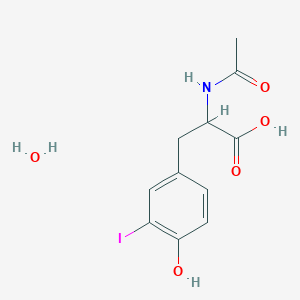

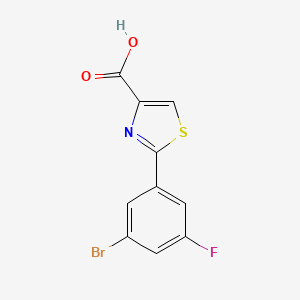
![Ethyl [4-chloro-6-(trifluoromethyl)pyridin-3-YL]acetate](/img/structure/B14852398.png)
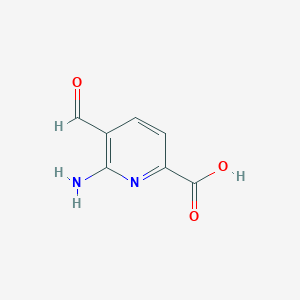
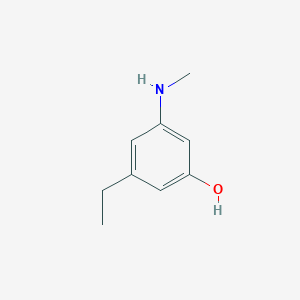
![2-[5-[(2E)-3,7-dimethylocta-2,6-dienyl]-2-hydroxy-4-methoxyphenyl]-1-benzofuran-6-ol](/img/structure/B14852407.png)


